2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE
Overview
Description
2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a bromophenoxy group, a furoyl group, and a sec-butyl hydrazinecarbothioamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions One common approach is to start with the bromination of phenol to obtain 4-bromophenol This is followed by the formation of 4-bromophenoxy methyl ether through a Williamson ether synthesisFinally, the hydrazinecarbothioamide moiety is introduced through a condensation reaction with sec-butyl hydrazinecarbothioamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency .
Chemical Reactions Analysis
Types of Reactions
2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenoxy group, where the bromine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromophenoxy group may facilitate binding through hydrophobic interactions, while the furoyl and hydrazinecarbothioamide moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can lead to the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{5-[(4-chlorophenoxy)methyl]-2-furoyl}-N-(sec-butyl)hydrazinecarbothioamide
- 2-{5-[(4-fluorophenoxy)methyl]-2-furoyl}-N-(sec-butyl)hydrazinecarbothioamide
- 2-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-N-(sec-butyl)hydrazinecarbothioamide
Uniqueness
2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the bromophenoxy group, which imparts distinct chemical properties such as increased reactivity and potential for halogen bonding. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
1-[[5-[(4-bromophenoxy)methyl]furan-2-carbonyl]amino]-3-butan-2-ylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O3S/c1-3-11(2)19-17(25)21-20-16(22)15-9-8-14(24-15)10-23-13-6-4-12(18)5-7-13/h4-9,11H,3,10H2,1-2H3,(H,20,22)(H2,19,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGJGEAFQAGBLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=S)NNC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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